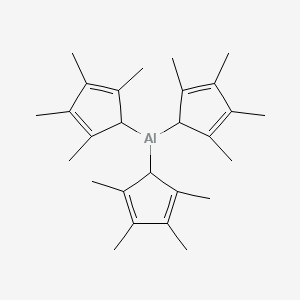
Tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-YL)alumane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)alumane: is a chemical compound with the molecular formula C27H39Al It is an organoaluminum compound, which means it contains aluminum bonded to carbon atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)alumane typically involves the reaction of aluminum trichloride with 2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the aluminum compound from reacting with moisture or oxygen. The reaction mixture is usually stirred at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reaction vessels, automated stirring and temperature control systems, and ensuring a continuous supply of inert gas to maintain an oxygen-free environment. The purification of the product may involve techniques such as distillation or recrystallization to obtain a high-purity compound suitable for industrial applications.
化学反応の分析
Types of Reactions: Tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)alumane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides or other aluminum-containing compounds.
Reduction: It can be reduced to form lower oxidation state aluminum compounds.
Substitution: The compound can participate in substitution reactions where the cyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various ligands, such as halides or alkyl groups, can be introduced under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxides, while substitution reactions may produce new organoaluminum compounds with different ligands.
科学的研究の応用
Chemistry: In chemistry, Tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)alumane is used as a precursor for the synthesis of other organoaluminum compounds. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s unique structure and reactivity may make it a candidate for research in these fields. For example, it could be explored for its potential use in drug delivery systems or as a component in biomedical materials.
Industry: In industry, the compound may be used in the production of advanced materials, such as polymers or composites. Its reactivity with other compounds can be harnessed to create materials with specific properties, such as increased strength or thermal stability.
作用機序
The mechanism of action of Tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)alumane involves its ability to donate and accept electrons through its aluminum center. This allows it to participate in various chemical reactions, such as catalysis or ligand exchange. The molecular targets and pathways involved depend on the specific reaction and conditions, but generally involve the interaction of the aluminum center with other molecules or ions.
類似化合物との比較
Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane: This compound is similar in structure but contains silicon instead of aluminum.
Tetramethylcyclopentadienyltrimethylsilane: Another similar compound with silicon, used in different applications.
Uniqueness: Tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)alumane is unique due to its aluminum center, which imparts different reactivity and properties compared to its silicon-containing counterparts. This makes it valuable for specific applications where aluminum’s properties are advantageous, such as in catalysis or material synthesis.
特性
CAS番号 |
163122-76-7 |
|---|---|
分子式 |
C27H39Al |
分子量 |
390.6 g/mol |
IUPAC名 |
tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)alumane |
InChI |
InChI=1S/3C9H13.Al/c3*1-6-5-7(2)9(4)8(6)3;/h3*5H,1-4H3; |
InChIキー |
WCCSTGMJUHEVOG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C1[Al](C2C(=C(C(=C2C)C)C)C)C3C(=C(C(=C3C)C)C)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


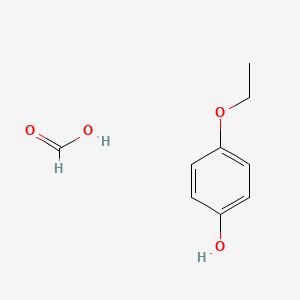
![1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane](/img/structure/B14263456.png)
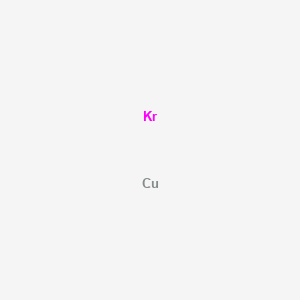

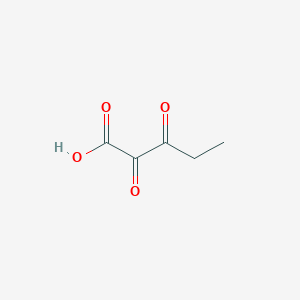
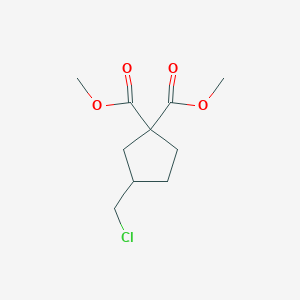
![Benzo[b]thiophen-3-amine, N-(triphenylphosphoranylidene)-](/img/structure/B14263486.png)

![Benzene, [(2-heptynyloxy)methyl]-](/img/structure/B14263496.png)
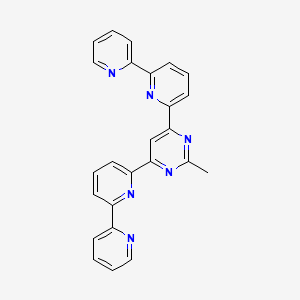


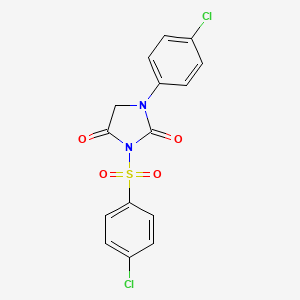
![Piperazine, 1-[(3,4-dimethoxyphenyl)acetyl]-](/img/structure/B14263534.png)
